2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid

Lipophilicity Drug-likeness Membrane permeability

2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid (CAS 2098005-47-9) is a trisubstituted pyridine-3-carboxylic acid derivative bearing a methyl group at the 2-position, a trifluoromethyl (-CF₃) group at the 4-position, and a p-tolyl (4-methylphenyl) substituent at the 6-position of the pyridine ring. With a molecular formula of C₁₅H₁₂F₃NO₂ and a molecular weight of 295.26 g·mol⁻¹, this compound belongs to the broader class of trifluoromethylpyridine (TFMP) derivatives—a structural motif that has yielded numerous commercial agrochemicals and pharmaceutical candidates due to the unique electronic and lipophilic properties conferred by the CF₃ group.

Molecular Formula C15H12F3NO2
Molecular Weight 295.26 g/mol
Cat. No. B15291279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid
Molecular FormulaC15H12F3NO2
Molecular Weight295.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C(=O)O)C
InChIInChI=1S/C15H12F3NO2/c1-8-3-5-10(6-4-8)12-7-11(15(16,17)18)13(14(20)21)9(2)19-12/h3-7H,1-2H3,(H,20,21)
InChIKeyXJNBRVAFBWIVPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid: A Trisubstituted Nicotinic Acid Building Block for Fluorinated Drug and Agrochemical Discovery


2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid (CAS 2098005-47-9) is a trisubstituted pyridine-3-carboxylic acid derivative bearing a methyl group at the 2-position, a trifluoromethyl (-CF₃) group at the 4-position, and a p-tolyl (4-methylphenyl) substituent at the 6-position of the pyridine ring . With a molecular formula of C₁₅H₁₂F₃NO₂ and a molecular weight of 295.26 g·mol⁻¹, this compound belongs to the broader class of trifluoromethylpyridine (TFMP) derivatives—a structural motif that has yielded numerous commercial agrochemicals and pharmaceutical candidates due to the unique electronic and lipophilic properties conferred by the CF₃ group [1]. The compound is supplied as a research chemical with a standard purity specification of 98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why 2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid Cannot Be Replaced by Simpler Nicotinic Acid Derivatives


The simultaneous presence of three distinct substituents—the 2-methyl, 4-CF₃, and 6-p-tolyl groups—generates a substitution pattern that is absent from common off-the-shelf nicotinic acid analogs. Replacing this compound with the unsubstituted 4-(trifluoromethyl)nicotinic acid scaffold (CAS 158063-66-2, MW 191.11, LogP ~1.12) would result in a loss of >104 Da in molecular weight, the complete removal of the 6-aryl hydrophobic domain, and elimination of the 2-methyl steric/electronic modulation . Conversely, substituting with 2-methyl-6-(p-tolyl)nicotinic acid (CAS 10441-15-3, MW 227.26)—which lacks the 4-CF₃ group—would forfeit the electron-withdrawing and lipophilicity-enhancing effects that the trifluoromethyl group imparts . Even the closely related 4-(difluoromethyl) analog (CAS 2098005-63-9, MW 277.27) carries a CHF₂ group whose hydrogen-bond donor capacity, metabolic lability, and reduced electron-withdrawing strength differ meaningfully from the fully fluorinated CF₃ moiety . The quantitative evidence below demonstrates why these structural differences translate into measurable, selection-relevant property divergences.

Quantitative Differentiation Evidence: 2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid vs. Closest Analogs


Lipophilicity Enhancement: Predicted LogP Advantage Over the Parent 4-(Trifluoromethyl)nicotinic Acid Scaffold

The target compound incorporates a p-tolyl group at the 6-position and a methyl group at the 2-position, both of which are absent in the core scaffold 4-(trifluoromethyl)nicotinic acid (LogP ~1.12). These additional hydrophobic substituents are predicted to increase the partition coefficient substantially. For reference, the structurally analogous 2,6-dichloro-4-(trifluoromethyl)nicotinic acid—bearing two chlorine atoms in place of the methyl and p-tolyl groups—exhibits a measured LogP of 3.2, representing a ~2.1 log-unit increase over the parent scaffold . Given that the p-tolyl group (π ~1.98) contributes more to lipophilicity than two chlorine atoms (π ~0.71 each), the target compound's predicted LogP falls in the range of approximately 3.8–4.2, which is >2.5 log units higher than 4-(trifluoromethyl)nicotinic acid and >1.5 log units higher than the 2-methyl-6-(p-tolyl) analog lacking the CF₃ group [1].

Lipophilicity Drug-likeness Membrane permeability

Acidity Modulation: Predicted pKa Shift Relative to 4-(Trifluoromethyl)nicotinic acid

The carboxylic acid pKa of 4-(trifluoromethyl)nicotinic acid is predicted at 2.50 ± 0.36, reflecting the electron-withdrawing effect of the 4-CF₃ group on the pyridine ring . In the target compound, the 2-methyl substituent exerts an electron-donating inductive effect (+I) that partially counteracts the electron withdrawal from CF₃, thereby raising the carboxylic acid pKa by an estimated 0.3–0.5 units to approximately 2.8–3.0. This shift, while modest, places the target compound closer to the ionization threshold relevant for gastrointestinal absorption (pH ~3 in the stomach) and may affect its solubility profile in slightly acidic buffer systems commonly used in in vitro pharmacology assays [1]. The non-fluorinated 2-methyl-6-(p-tolyl)nicotinic acid, lacking the 4-CF₃ group, is expected to have an even higher pKa (~3.5–4.0), potentially altering its ionization behavior at physiological pH.

Ionization state Bioavailability Salt formation

Molecular Weight Differentiation: MW-Gated Property Space Separation from Mono- and Dichloro-4-(trifluoromethyl)nicotinic Acid Analogs

The target compound (MW 295.26 Da) occupies a distinct property space compared to the minimalist 4-(trifluoromethyl)nicotinic acid (MW 191.11 Da) and the dichloro analog 2,6-dichloro-4-(trifluoromethyl)nicotinic acid (MW ~260 Da) . This 104 Da increment over the parent scaffold and ~35 Da increment over the dichloro analog places the target compound above the typical fragment screening threshold (MW < 250) but within the lead-like window (MW < 350), making it more appropriate for lead optimization campaigns where target engagement requires greater molecular complexity than fragment hits can provide [1]. The 4-(difluoromethyl) analog (CAS 2098005-63-9, MW 277.27)—the closest structural comparator—differs by 18 Da (one fluorine atom), which is sufficient to alter hydrogen-bonding capacity, metabolic stability, and logP by measurable margins .

Lead-likeness Fragment-based screening Property-guided design

Trifluoromethyl vs. Difluoromethyl at Position 4: Impact on Metabolic Stability and Hydrogen-Bonding Capacity

The 4-CF₃ group in the target compound and the 4-CHF₂ group in 4-(difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid (CAS 2098005-63-9) represent distinct fluorination strategies with divergent pharmacological consequences. The CF₃ group is metabolically inert under most physiological conditions due to the strength of the C–F bonds, whereas the CHF₂ group contains a C–H bond that can serve as a site for cytochrome P450-mediated oxidative metabolism, potentially generating a reactive acyl fluoride intermediate [1]. Furthermore, the CHF₂ group can act as a weak hydrogen-bond donor (comparable to an NH group in some contexts), introducing polarity that is absent with CF₃ [2]. In a class-level comparison using 4-(trifluoromethyl)nicotinic acid as a kinase inhibitor intermediate, the CF₃-bearing scaffold yielded a 40% improvement in bioavailability over non-fluorinated analogs [3]. The CF₃→CHF₂ substitution in the target compound series provides a controlled variable for assessing the contribution of fluorination degree to in vitro ADME parameters.

Metabolic stability Fluorine chemistry Bioisostere design

Purity and QC Documentation: Batch-Level Analytical Traceability vs. Generic Nicotinic Acid Standards

The target compound is supplied with a certified purity of 98% and includes batch-specific QC documentation comprising NMR, HPLC, and GC analyses . This level of characterization exceeds what is typically provided for the simpler parent scaffold 4-(trifluoromethyl)nicotinic acid, which is commonly offered at 95–97% purity without comprehensive batch-specific spectral documentation . The 4-(difluoromethyl) analog (CAS 2098005-63-9) is available at comparable 98% purity from the same supplier; however, its typical purity specification across other vendors is 95%, reflecting variability in synthetic accessibility . For procurement decisions where batch-to-batch reproducibility is critical—such as in SAR studies, in vivo pharmacology, or patent exemplification—the documented 98% purity with multi-method analytical verification reduces the risk of confounding impurities affecting biological readouts.

Quality control Reproducibility Analytical characterization

Synthetic Tractability: Position-4 Trifluoromethyl Installation as a Differentiator from 6-CF₃ and 2-CF₃ Nicotinic Acid Regioisomers

The synthesis of 4-substituted trifluoromethylpyridines presents a well-documented regiochemical challenge: direct electrophilic or nucleophilic trifluoromethylation of pyridine rings typically favors substitution at the 2- or 6- positions, making the 4-CF₃ regioisomer synthetically more demanding to access [1]. Patent literature (US 7,687,632) explicitly notes that 'usually the synthesis for pyridine derivatives with electron-withdrawing substituents (e.g., trifluoromethyl) yields the 6-substituted pyridine instead of 4-substituted pyridine' [2]. The target compound, bearing the CF₃ group at the 4-position, therefore represents a non-trivial regiochemical outcome. This contrasts with the more synthetically accessible 2-(trifluoromethyl)nicotinic acid (CAS 131747-43-8) and 6-(trifluoromethyl)nicotinic acid (CAS 231291-22-8), whose preparation routes are more thoroughly established [3]. For medicinal chemistry programs seeking to probe the SAR of CF₃ positional isomers on a nicotinic acid scaffold, the target compound provides access to the 4-CF₃ regioisomer that is less commercially available and more challenging to prepare in-house.

Regioselective synthesis Building block utility MedChem campaign design

Optimal Application Scenarios for 2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid in Research and Industrial Procurement


Lead Optimization Campaigns Requiring 4-CF₃ Nicotinic Acid Scaffolds with Extended 6-Aryl Hydrophobic Domains

When a medicinal chemistry program has identified the 4-(trifluoromethyl)nicotinic acid core as a privileged scaffold but requires increased lipophilicity (predicted LogP ~3.8–4.2 vs. ~1.12 for the parent scaffold) and an aryl group at the 6-position for additional target interactions, this compound provides a pre-functionalized building block that eliminates the need for late-stage Suzuki coupling at the 6-position . The 2-methyl group further distinguishes it from generic 6-aryl-4-CF₃-nicotinic acids by introducing steric and electronic modulation adjacent to the carboxylic acid, which can influence both the acidity (predicted pKa ~2.8–3.0 vs. ~2.5 for the parent) and the conformational preferences of amide derivatives formed during library synthesis.

Agrochemical Intermediate Development Leveraging the Trifluoromethylpyridine Pharmacophore

Trifluoromethylpyridine (TFMP) derivatives constitute a well-validated structural class in crop protection, with multiple commercial fungicides, herbicides, and insecticides incorporating this motif [1]. The target compound, with its 4-CF₃-pyridine-3-carboxylic acid core, shares the key pharmacophoric elements of the insecticide flonicamid metabolite TFNA (4-(trifluoromethyl)nicotinic acid) while offering the additional 6-p-tolyl substituent as a vector for further derivatization. The documented role of 4-(trifluoromethyl)nicotinic acid as a synthetic intermediate for carboxamide fungicides and HCV NS5B palm-site inhibitors supports the use of this more highly substituted analog in agrochemical lead generation programs targeting novel IP space .

Structure-Activity Relationship Studies Comparing CF₃ vs. CHF₂ Substitution Effects at the Nicotinic Acid 4-Position

The paired availability of the target compound (4-CF₃) and its direct 4-CHF₂ analog (CAS 2098005-63-9, MW 277.27) from the same supplier at equivalent 98% purity enables controlled head-to-head comparisons of fluorination degree on in vitro ADME parameters, target binding affinity, and cellular potency . Given the established differences in metabolic stability (CF₃ inert vs. CHF₂ potentially metabolized at the C–H bond) and hydrogen-bonding capacity (CHF₂ as a weak H-bond donor), systematic paired testing of these two compounds can deconvolute the contributions of lipophilicity, electronics, and metabolism to the overall pharmacological profile of this chemotype.

Patent Exemplification and Freedom-to-Operate Studies in the 4-CF₃-6-aryl-nicotinic Acid Chemical Space

The 4-CF₃-6-aryl-nicotinic acid scaffold appears in multiple patent families covering both pharmaceutical (WO2009097995-style nicotinic acid derivatives) and agrochemical (substituted pyridinecarboxylic acid herbicides) applications [2]. The target compound's specific substitution pattern—2-methyl, 4-CF₃, 6-p-tolyl—occupies a distinct position in this competitive IP landscape. Procuring this compound with documented 98% purity and multi-method analytical characterization (NMR, HPLC, GC) provides the evidentiary standard required for patent exemplification, while its commercial availability from a reputable supplier with batch-level QC documentation supports the reproducibility demands of regulatory filings .

Quote Request

Request a Quote for 2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.